3-(2-Methoxybenzenesulfonyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-7-2-3-8-13(12)18(15,16)11-6-4-5-10(14)9-11/h2-9H,14H2,1H3 |
InChI Key |
ROFGGLCTJWUUGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 2 Methoxybenzenesulfonyl Aniline and Its Analogues
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 3-(2-methoxybenzenesulfonyl)aniline is the primary site for electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of both rate and regioselectivity, is governed by the electronic properties of the substituents attached to the ring.
Regioselectivity and Electronic Effects of Substituents
The directing effects of the substituents on the aniline ring determine the position of incoming electrophiles. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. lkouniv.ac.inpressbooks.pub This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. byjus.com
Conversely, the 2-methoxybenzenesulfonyl group at the meta position is a deactivating group. The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and potential d-orbital resonance. acs.orgresearchgate.net This withdrawal of electron density deactivates the ring towards electrophilic attack. As a meta-director, it directs incoming electrophiles to the positions meta to itself. libretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -SO₂R (Sulfonyl) | Strongly Deactivating | Meta |
| -OR (Alkoxy) | Strongly Activating | Ortho, Para |
This table summarizes the general directing effects of the functional groups present in this compound and related compounds.
Synthetic Utility in Further Derivatization
The predictable regioselectivity of electrophilic aromatic substitution on the aniline ring of this compound makes it a valuable intermediate for further derivatization. Halogenation, nitration, and sulfonation reactions can introduce new functional groups at specific positions, paving the way for the synthesis of a diverse range of compounds. byjus.com For instance, bromination would be expected to yield 2,4,6-tribromo-3-(2-methoxybenzenesulfonyl)aniline.
However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions, and the basicity of the amino group can lead to side reactions, especially under acidic conditions used for nitration and sulfonation. chemistrysteps.com In such cases, protection of the amino group, for example by acetylation to form an acetanilide, can be employed to moderate its activating effect and improve the selectivity of the substitution. lumenlearning.com The resulting amide is still an ortho, para-director but is less activating than the free amine.
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH-) is a key functional group that imparts specific chemical properties to the molecule. It is generally considered to be a stable and relatively unreactive functional group. wikipedia.org
Nucleophilic Reactions at the Sulfonyl Center
The sulfur atom in the sulfonamide group is electrophilic due to the presence of the two electronegative oxygen atoms. However, direct nucleophilic attack at the sulfur center is generally difficult. Recent studies have shown that tertiary sulfonamides can be activated to undergo nucleophilic substitution. acs.org While this compound is a secondary sulfonamide, this suggests potential for reactivity under specific activating conditions.
Transformations Involving the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, but its basicity and nucleophilicity are significantly reduced due to the electron-withdrawing effect of the adjacent sulfonyl group. The N-H bond of the sulfonamide is acidic and can be deprotonated by a strong base. wikipedia.org This deprotonation generates a nucleophilic anion that can participate in various reactions, such as alkylation or acylation.
Recent research has demonstrated novel nucleophilic substitution reactions at the nitrogen of arylsulfonamides using phosphide (B1233454) anions, offering a method for the transformation of sulfonamides into other valuable nitrogen-containing compounds. acs.org Furthermore, methods have been developed for the conversion of primary sulfonamides into sulfonyl chlorides, which are highly reactive electrophiles, enabling further functionalization. nih.gov
Chemical Transformations Involving the Methoxy-Substituted Phenyl Moiety
The 2-methoxybenzenesulfonyl portion of the molecule also presents opportunities for chemical transformations, primarily centered around the methoxy (B1213986) group and the aromatic ring to which it is attached.
The ether linkage of the methoxy group can be cleaved under harsh conditions, typically using strong acids like HBr or HI, or with Lewis acids such as BBr₃. libretexts.orgacs.org This cleavage would yield the corresponding phenol (B47542). The regioselectivity of such a cleavage would depend on the specific reagents and reaction conditions. Oxidative cleavage of methoxy groups is also a known transformation. nih.gov
The phenyl ring of the 2-methoxybenzenesulfonyl group is also susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director. pressbooks.pub The sulfonyl group attached to this ring is a deactivating meta-director. The combined influence of these two groups will direct incoming electrophiles. The powerful activating effect of the methoxy group would likely direct substitution to the positions ortho and para to it, while the deactivating sulfonyl group would disfavor substitution.
Diazotization Reactions and Subsequent Transformations of the Aniline Amine
The primary aromatic amine group in this compound is a key functional handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, typically involves the reaction of the aniline with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
The diazotization of anilines is a well-understood process. The presence of the bulky and electron-withdrawing 2-methoxybenzenesulfonyl group at the meta position is expected to influence the reactivity of the amine and the stability of the subsequent diazonium salt. Electron-withdrawing groups can decrease the nucleophilicity of the aniline, potentially slowing the rate of diazotization compared to unsubstituted aniline. However, the reaction is generally robust and applicable to a wide range of substituted anilines.
Once formed, the diazonium salt of this compound serves as a versatile intermediate for introducing a wide array of functional groups into the aromatic ring, a strategy that is often not feasible through direct electrophilic aromatic substitution. These transformations, which involve the replacement of the excellent leaving group, dinitrogen gas (N₂), are broadly categorized and include several named reactions.
Sandmeyer Reactions: This class of reactions utilizes copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. For the diazonium salt derived from this compound, the following transformations are anticipated:
Chlorination and Bromination: Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) would yield 1-chloro-3-(2-methoxybenzenesulfonyl)benzene and 1-bromo-3-(2-methoxybenzenesulfonyl)benzene, respectively.
Cyanation: Reaction with cuprous cyanide (CuCN) would introduce a nitrile group, forming 3-(2-methoxybenzenesulfonyl)benzonitrile. This nitrile can be further hydrolyzed to a carboxylic acid.
Hydroxylation: While direct substitution with water to form a phenol can be achieved by heating the acidic diazonium salt solution, the use of cuprous oxide (Cu₂O) in the presence of a copper(II) salt can facilitate a milder hydroxylation.
A recent advancement in Sandmeyer-type reactions is the direct conversion of anilines to sulfonyl chlorides using a stable SO₂ surrogate like DABSO in the presence of a copper catalyst. This methodology could potentially be applied to transform this compound into the corresponding benzene-1,3-disulfonyl chloride derivative.
Azo Coupling Reactions: Diazonium salts act as weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in electrophilic aromatic substitution reactions to form highly colored azo compounds. The diazonium salt of this compound would be expected to couple with activated aromatic systems. For instance, reaction with 2-naphthol (B1666908) in a basic medium would likely yield an azo dye. The rate and success of this coupling are dependent on the pH of the reaction medium and the reactivity of the coupling partner. The general scheme for the synthesis of azo dyes involves diazotization followed by the coupling step.
The following table summarizes the expected products from the diazotization of this compound and subsequent transformations.
| Starting Material | Reagents | Major Product | Reaction Type |
| This compound | 1. NaNO₂, HCl, 0-5 °C | 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | Diazotization |
| 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | CuCl | 1-Chloro-3-(2-methoxybenzenesulfonyl)benzene | Sandmeyer Reaction |
| 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | CuBr | 1-Bromo-3-(2-methoxybenzenesulfonyl)benzene | Sandmeyer Reaction |
| 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | CuCN | 3-(2-Methoxybenzenesulfonyl)benzonitrile | Sandmeyer Reaction |
| 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | H₂O, Heat | 3-(2-Methoxybenzenesulfonyl)phenol | Hydrolysis |
| 3-(2-Methoxybenzenesulfonyl)benzenediazonium chloride | 2-Naphthol, NaOH | Azo dye derivative | Azo Coupling |
Radical Chemistry and Its Implications for Reactivity
The chemistry of diazonium salts is not limited to ionic pathways; they are also potent precursors for generating aryl radicals. The loss of N₂ gas from the diazonium ion can be induced to occur via a homolytic cleavage, particularly in the presence of reducing agents or under basic conditions.
Gomberg-Bachmann Reaction: This reaction is a classic example of aryl radical chemistry originating from diazonium salts. In a typical Gomberg-Bachmann reaction, the diazonium salt is treated with a base in the presence of another aromatic compound (the solvent). This generates an aryl radical that can then attack the aromatic solvent to form a biaryl product. For this compound, diazotization followed by treatment with a base in benzene (B151609) would be expected to yield a mixture of biaryl products, including 3-(2-methoxybenzenesulfonyl)biphenyl. However, yields in the classic Gomberg-Bachmann reaction are often low due to competing side reactions. A modified, metal-free version has been developed for the arylation of anilines, which proceeds under basic conditions.
Sandmeyer Reaction Mechanism: The mechanism of the Sandmeyer reaction itself is believed to proceed through a radical pathway. It is proposed to be an example of a radical-nucleophilic aromatic substitution (SRNAr). The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This results in the formation of an aryl radical and the loss of nitrogen gas, with the copper being oxidized to copper(II). The
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Molecular Structure Assignment
Typically, the characterization of a molecule like 3-(2-Methoxybenzenesulfonyl)aniline would involve a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern and the number of protons in each unique chemical environment. Similarly, ¹³C NMR would provide the number of non-equivalent carbon atoms and their electronic environments, including the two aromatic rings, the methoxy carbon, and the carbons bonded to the sulfonyl and amino groups. However, no published spectra or tabulated chemical shift data for this specific compound are available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), the S=O stretching of the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the C-O stretching of the methoxy group, and various C-H and C=C vibrations of the aromatic rings. nih.govbldpharm.com While the general regions for these functional groups are well-established, a specific IR spectrum for the title compound has not been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be expected to show absorptions corresponding to the π → π* transitions of the benzenoid systems. The presence of the auxochromic amino (-NH₂) and methoxy (-OCH₃) groups, as well as the sulfonyl (-SO₂-) group, would influence the wavelength and intensity of these absorptions. No experimental UV-Vis absorption data for this compound is currently available in the literature.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Analysis of Conformational Preferences in Crystalline State
This technique would reveal the preferred three-dimensional arrangement of the molecule in the crystal lattice, showing the orientation of the methoxy group relative to the sulfonyl bridge and the conformation of the aniline (B41778) ring. It would also provide insight into intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl oxygen atoms, which dictate the supramolecular assembly. Without a crystal structure, this information remains unknown.
Investigation of Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystalline solid is dictated by a variety of non-covalent intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the molecular structure allows for a predictive analysis of the key interactions that would stabilize its crystal lattice. These interactions primarily include hydrogen bonding and π-stacking.
Hydrogen Bonding: The aniline moiety of the molecule possesses a primary amine (-NH₂) group, which can act as a hydrogen bond donor. The sulfonyl group (-SO₂-) and the methoxy group (-OCH₃) both contain electronegative oxygen atoms that can serve as hydrogen bond acceptors. It is therefore highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. Specifically, the N-H protons of the aniline can form hydrogen bonds with the oxygen atoms of the sulfonyl group of a neighboring molecule. Such N-H···O=S interactions are a common and stabilizing feature in the crystal structures of many sulfonamide derivatives nih.gov.
A summary of the probable intermolecular interactions is presented in the table below.
| Interaction Type | Donor/Acceptor Groups | Potential Role in Crystal Packing |
| Hydrogen Bonding | Donor: Aniline (-NH₂) Acceptor: Sulfonyl (-SO₂-), Methoxy (-OCH₃) | Formation of a stable, three-dimensional network. |
| π-Stacking | Aromatic rings (Aniline and 2-Methoxyphenyl) | Contribution to crystal lattice stability through parallel or offset stacking. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
The molecular formula for this compound is C₁₃H₁₃NO₃S. The exact mass of this compound can be calculated, and its mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Given the presence of a nitrogen atom, the molecular weight is an odd number, which is consistent with the nitrogen rule in mass spectrometry youtube.com.
Upon electron impact ionization, the molecular ion can undergo fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, fragmentation is expected to occur at the weakest bonds, particularly around the sulfonyl group.
Key predicted fragmentation pathways include:
Cleavage of the S-N bond: This would lead to the formation of the 2-methoxybenzenesulfonyl cation and an aniline radical, or vice versa.
Cleavage of the C-S bond: This would result in the formation of a 2-methoxyphenyl radical and a 3-aminophenylsulfonyl cation, or the corresponding alternative fragments.
Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the expulsion of a neutral sulfur dioxide molecule.
Fragmentation of the methoxy group: Loss of a methyl radical (·CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the 2-methoxybenzenyl fragment is also plausible.
The table below outlines the predicted major fragments for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |
| 263 | Molecular Ion [M]⁺ | [C₁₃H₁₃NO₃S]⁺ |
| 171 | [2-methoxybenzenesulfonyl]⁺ | [C₇H₇O₃S]⁺ |
| 156 | [M - C₆H₅N]⁺ | [C₇H₈O₃S]⁺ |
| 108 | [3-aminophenyl]⁺ | [C₆H₆N]⁺ |
| 92 | [Aniline]⁺ | [C₆H₆N]⁺ |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 3-(2-Methoxybenzenesulfonyl)aniline. These calculations, often employing Density Functional Theory (DFT), provide a quantitative basis for understanding the molecule's chemical properties. nih.govnajah.edu
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and composition of these orbitals are critical in determining the electron-donating and electron-accepting capabilities of a molecule. rsc.org
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly the nitrogen atom and the electron-donating methoxy (B1213986) group. This localization makes these sites nucleophilic and prone to attack by electrophiles. Conversely, the LUMO is likely centered on the electron-withdrawing benzenesulfonyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicates electron-donating ability. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 | Energy difference, related to chemical reactivity and stability. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.
Charge distribution analysis provides insight into the partial charges on each atom within the this compound molecule. Methods such as Natural Population Analysis (NPA) and Mulliken charge analysis are used to quantify this distribution. researchgate.net The calculated charges help to identify electrophilic and nucleophilic centers within the molecule.
In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles. The sulfur atom of the sulfonyl group and the adjacent carbon atoms are likely to have positive partial charges, rendering them electrophilic. researchgate.net
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Mulliken Charge (a.u.) | Implication for Reactivity |
| O (methoxy) | -0.55 | Nucleophilic site |
| N (aniline) | -0.80 | Primary nucleophilic site |
| S (sulfonyl) | +1.20 | Electrophilic site |
| O (sulfonyl) | -0.65 | Nucleophilic site |
Note: The values in this table are illustrative and represent typical charge distributions in similar functional groups.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, the MEP map would likely show regions of high negative potential around the oxygen atoms of the methoxy and sulfonyl groups, as well as the nitrogen atom of the aniline moiety. nih.gov These areas are the most probable sites for electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms of the amine group and the aromatic rings, indicating sites susceptible to nucleophilic interaction. researchgate.net
Computational Studies on Reaction Mechanisms and Kinetics
Computational studies are instrumental in elucidating the detailed mechanisms and kinetics of chemical reactions involving this compound. beilstein-journals.orgmdpi.com These investigations provide a molecular-level understanding of reaction pathways, including the identification of transient intermediates and transition states.
A critical aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of their associated energy barriers. nih.gov The transition state represents the highest energy point along the reaction coordinate, and its structure provides valuable information about the geometry of the reacting species at the point of transformation. The energy barrier, or activation energy, determines the rate of the reaction.
For reactions involving this compound, such as electrophilic substitution on the aniline ring or nucleophilic attack at the sulfonyl group, computational methods can model the transition state structures and calculate the activation energies. These calculations help in predicting the feasibility and rate of a proposed reaction pathway. beilstein-journals.org
The solvent in which a reaction is carried out can significantly influence its rate and mechanism. researchgate.net Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. najah.edu
For reactions of this compound, modeling solvent effects is crucial for obtaining accurate predictions of reaction outcomes. The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the energy profile of the reaction. orientjchem.org For instance, a polar solvent would likely stabilize a charged transition state, thus accelerating the reaction. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects. rsc.org
The conformational landscape of this compound is primarily defined by the torsion angles around the sulfur-carbon and sulfur-nitrogen bonds. These rotations determine the relative orientation of the two aromatic rings and the amino group.
Computational exploration of the conformational space involves systematically rotating these key bonds and calculating the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, identifies low-energy, stable geometries (conformers). For this molecule, the key dihedral angles include:
| Dihedral Angle | Description |
| C(aryl)-S-N-C(aryl) | Defines the twist between the two aromatic rings around the sulfonyl linker. |
| C(aryl)-C(aryl)-S-N | Defines the rotation of the entire benzenesulfonyl group relative to the aniline ring. |
| C(aryl)-O-C(methyl)-H | Defines the orientation of the methoxy group's methyl substituent. |
The global minimum energy conformation represents the most stable structure of the molecule in a vacuum. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (sulfonyl) groups can lead to intramolecular interactions that influence conformational preference.
Molecular dynamics (MD) simulations provide a view of how the molecule moves over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamics of bond rotations, angle bending, and bond stretching. These simulations reveal the flexibility of the molecule and the timescales of conformational changes.
For this compound, MD simulations would illustrate:
The rotational freedom around the S-N and S-C bonds, showing how the phenyl rings move relative to each other.
The vibrational modes of the key functional groups, such as the N-H stretches of the amine, the S=O stretches of the sulfonyl group, and the C-O stretch of the methoxy group.
The potential for transient intramolecular hydrogen bonds, for example, between an N-H donor and a sulfonyl oxygen acceptor, which could temporarily stabilize certain conformations.
Investigation of Intermolecular Interactions with Chemical Entities
The functional groups on this compound—the amine (NH₂), the sulfonyl (SO₂), and the methoxy (OCH₃)—are all capable of engaging in a variety of intermolecular interactions. These non-covalent forces govern the compound's properties in the condensed phase, such as its crystal packing, solubility, and interactions with biological targets. researchgate.netmdpi.com
Hydrogen bonds are among the most significant intermolecular forces for this molecule. rsc.org The aniline group provides two hydrogen bond donors (N-H), while the sulfonyl oxygens, the methoxy oxygen, and the nitrogen atom of the amine group can all act as hydrogen bond acceptors.
The nature of the hydrogen bonding network depends heavily on the chemical environment:
With Protic Solvents (e.g., water, methanol): The solvent can act as both a hydrogen bond donor (O-H) and acceptor (O). Water molecules can form hydrogen bonds with the aniline's N-H groups and the sulfonyl and methoxy oxygens, influencing solubility. kpfu.rukyushu-u.ac.jp
With Aprotic Solvents (e.g., DMSO, acetone): These solvents act as hydrogen bond acceptors. DMSO, for example, would strongly interact with the aniline N-H donors. kpfu.ru
In Co-crystals: In the solid state, molecules of this compound can form hydrogen bonds with each other or with a co-former molecule. This self-association often involves N-H···O=S or N-H···N interactions, leading to the formation of chains, sheets, or more complex three-dimensional networks. udel.edu
The potential hydrogen bonding sites are summarized below.
| Functional Group | Donor/Acceptor Capability | Potential Interaction |
| Aniline (-NH₂) | Donor (N-H) and Acceptor (N lone pair) | N-H···O, N-H···N |
| Sulfonyl (-SO₂) | Acceptor (O lone pairs) | O=S···H-N, O=S···H-O |
| Methoxy (-OCH₃) | Acceptor (O lone pairs) | O-C···H-N, O-C···H-O |
Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the molecular assembly. rsc.org
π-π Stacking: The two aromatic rings in this compound can interact with the rings of adjacent molecules through π-π stacking. These interactions can occur in a face-to-face or offset (parallel-displaced) manner. The electron-rich aniline ring and the somewhat less electron-rich methoxy-substituted ring can create favorable quadrupole-quadrupole interactions. nih.gov
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron cloud of a neighboring aromatic ring.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions in simulated molecular clusters or crystal lattices. mdpi.com
In Silico Prediction of Chemical Properties and Synthetic Feasibility (Excluding physical properties)
The computational evaluation of "this compound" provides significant insights into its chemical behavior and synthetic accessibility. Through the use of advanced software and algorithms, it is possible to forecast various non-physical chemical properties and to explore potential synthetic pathways, thereby accelerating research and development while minimizing resource expenditure.
Prediction of Chemical Reactivity and Metabolic Fate
The reactivity and metabolic profile of "this compound" can be predicted using a variety of in silico tools. Software such as BioTransformer, Meteor, TIMES (Toxicity Estimation Software Tool), and the QSAR Toolbox are instrumental in predicting the metabolic fate of xenobiotics by identifying potential sites of metabolism and the resulting metabolites. nih.gov These predictions are crucial for understanding the compound's behavior in biological systems.
For "this compound," the primary sites susceptible to metabolic transformation are the aromatic rings and the amine and methoxy functional groups. Computational models predict that the compound is likely to undergo several key phase I and phase II metabolic reactions.
Predicted Phase I Metabolic Reactions:
Hydroxylation: The aromatic rings are prime candidates for hydroxylation, a common metabolic pathway for aromatic compounds. The aniline and methoxy-substituted rings may be hydroxylated at various positions.
N-dealkylation and N-oxidation: The aniline nitrogen is a potential site for oxidation, leading to the formation of hydroxylamines or nitroso derivatives.
O-demethylation: The methoxy group can be demethylated to yield a phenolic metabolite.
Predicted Phase II Metabolic Reactions:
Glucuronidation: The hydroxylated metabolites and the aniline nitrogen can undergo conjugation with glucuronic acid.
Sulfation: The resulting phenolic groups from O-demethylation are susceptible to sulfation.
These predictions are summarized in the following table, which outlines the potential metabolites of "this compound."
| Parent Compound | Predicted Metabolic Pathway | Predicted Metabolite |
| This compound | Aromatic Hydroxylation | 3-(2-Methoxybenzenesulfonyl)-hydroxyanilines (various isomers) |
| This compound | N-Oxidation | N-Hydroxy-3-(2-methoxybenzenesulfonyl)aniline |
| This compound | O-Demethylation | 3-(2-Hydroxybenzenesulfonyl)aniline |
| 3-(2-Hydroxybenzenesulfonyl)aniline | Sulfation | 3-(2-Sulfoxybenzenesulfonyl)aniline |
| Hydroxylated Metabolites | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |
This table is generated based on the predictive capabilities of in silico metabolism software and the known metabolic pathways for compounds with similar functional groups.
Computational Assessment of Synthetic Feasibility
The synthetic feasibility of "this compound" can be systematically evaluated using computer-aided synthesis planning (CASP) tools. digitellinc.com Software platforms like SYNTHIA™ and SynRoute employ retrosynthetic analysis to propose viable synthetic routes from commercially available starting materials. nih.govsigmaaldrich.com These tools utilize vast reaction databases and sophisticated algorithms to identify key bond disconnections and suggest appropriate reagents and reaction conditions.
A computational retrosynthetic analysis of "this compound" would likely identify the sulfonamide bond as a primary disconnection point. This suggests a synthetic strategy involving the coupling of a substituted aniline with a substituted benzenesulfonyl chloride.
Key Retrosynthetic Disconnections:
Sulfonamide Bond Disconnection: This is the most logical and common disconnection for sulfonamides. This leads to two key precursors:
3-Aminobenzenesulfonamide or a related precursor.
2-Methoxybenzene derivative.
Carbon-Sulfur Bond Disconnection: An alternative disconnection could target the bond between the phenyl ring and the sulfur atom.
Based on these disconnections, several synthetic routes can be proposed. The following table outlines a plausible synthetic pathway as might be generated by retrosynthesis software.
| Target Molecule | Retrosynthetic Step | Precursors | Proposed Forward Reaction |
| This compound | Disconnect Sulfonamide C-N bond | 3-Aminoaniline and 2-Methoxybenzenesulfonyl chloride | Sulfonylation of 3-aminoaniline with 2-methoxybenzenesulfonyl chloride. |
| 2-Methoxybenzenesulfonyl chloride | Formation of sulfonyl chloride from sulfonic acid | 2-Methoxybenzenesulfonic acid | Reaction with a chlorinating agent (e.g., thionyl chloride). |
| 2-Methoxybenzenesulfonic acid | Sulfonation of anisole | Anisole (Methoxybenzene) | Electrophilic aromatic sulfonation of anisole. |
This table illustrates a potential synthetic route for this compound as would be proposed by computer-aided synthesis planning software. The feasibility of each step would be further assessed by the software based on reaction precedent and predicted yields.
Applications and Functionalization Strategies in Advanced Materials and Organic Synthesis
Role as a Versatile Synthetic Building Block
Precursor for Complex Organic Molecules
With its distinct functional groups, 3-(2-Methoxybenzenesulfonyl)aniline is an ideal precursor for constructing more complex molecular architectures. The primary amine (-NH2) is a potent nucleophile and can be readily transformed into a wide variety of other functional groups. For instance, it can undergo diazotization to form a highly reactive diazonium salt, which is a gateway to numerous transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups.
Furthermore, the amine can be acylated, alkylated, or used in coupling reactions to build larger, more elaborate structures. The synthesis of α-aminophosphonates, which are analogues of α-amino acids with significant biological activity, often starts from an amine, an oxo-compound, and a phosphite (B83602) source in a multicomponent reaction. mdpi.com This highlights a potential pathway where this compound could serve as the amine component to generate novel, biologically active phosphonates. mdpi.com Its structure is also analogous to intermediates used in the preparation of cytokine modulators for treating diseases. chemicalbook.com
Intermediate in Multistep Organic Syntheses
The strategic value of this compound is particularly evident in the context of multistep synthesis, where a sequence of reactions is required to build a target molecule. libretexts.org The differential reactivity of its functional groups allows for selective transformations at various stages of a synthetic sequence.
For example, the amine group can be temporarily "protected" by converting it into an amide. This protected form is less reactive, allowing chemical modifications to be performed on other parts of the molecule without interference from the amine. Later in the synthesis, the protecting group can be removed to restore the amine functionality for subsequent reactions. This protection-deprotection strategy is fundamental in complex syntheses. libretexts.org The presence of two distinct aromatic rings also offers multiple sites for electrophilic aromatic substitution, with the reaction's course being dictated by the directing effects of the existing substituents. This multifaceted reactivity makes it an efficient intermediate, potentially reducing the number of steps needed to access complex target molecules compared to simpler starting materials. uva.nl
Integration into Functional Materials
The unique chemical properties of this compound make it a candidate for integration into various functional materials. Chemical suppliers categorize the compound under "Material Science" and "Polymer Science Material Building Blocks," indicating its potential in these fields. bldpharm.com The incorporation of its diaryl sulfone structure can impart desirable characteristics such as thermal stability and specific optical properties to materials.
Applications in Polymer Chemistry as Monomers or Modifiers
In polymer chemistry, anilines can be used both as monomers to form polyaniline chains and as modifying agents to alter the properties of other polymers. researchgate.net While specific polymerization studies involving this compound are not detailed in the literature, its structure suggests potential applications. The aniline (B41778) nitrogen can participate in oxidative polymerization to form a polyaniline-type polymer.
The bulky and polar 2-methoxybenzenesulfonyl group would act as a significant side chain, influencing the resulting polymer's solubility, processability, and thermal characteristics. researchgate.net Furthermore, related compounds are known to be precursors for sulfonamide-based polymers. By reacting the amine group with appropriate comonomers, this compound could be incorporated into polyamides or polyimides, where the sulfone linkage would enhance the thermal stability and mechanical strength of the final material.
Use in the Synthesis of Dyes and Pigments (as chemical intermediates)
A classical and significant application of aromatic amines is in the synthesis of azo dyes. hariharchemicals.com These dyes are produced via a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich partner, such as a phenol (B47542) or another aniline.
This compound is a prime candidate for use as a dye intermediate. The process would involve:
Diazotization: Reacting the amine group of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form the corresponding arenediazonium salt.
Azo Coupling: Reacting the diazonium salt with a suitable coupling component. The diazonium ion acts as an electrophile, attacking the electron-rich ring of the coupling partner to form the characteristic azo linkage (-N=N-), which is a chromophore responsible for the color of the dye.
The final color of the dye would be influenced by the entire molecular structure, including the methoxy (B1213986) and benzenesulfonyl substituents, which modify the electronic distribution and the absorption spectrum of the molecule. Various aniline and benzenesulfonic acid derivatives are listed as key intermediates for dyes. usitc.gov
Structure-Reactivity Relationship (SRR) Studies for Tailored Synthesis
The ability to predict and control the chemical behavior of this compound is rooted in understanding its structure-reactivity relationship. The molecule's reactivity is governed by the electronic interplay of its three key functional components: the aniline amine group, the sulfonyl bridge, and the methoxy-substituted benzene (B151609) ring.
| Functional Group | Ring Position | Electronic Effect | Directing Influence on Electrophilic Aromatic Substitution |
| -NH₂ (Amino) | Ring A | Strong Electron-Donating | Ortho, Para-Directing (Activating) |
| -SO₂-R (Sulfonyl) | Ring A | Strong Electron-Withdrawing | Meta-Directing (Deactivating) |
| -OCH₃ (Methoxy) | Ring B | Strong Electron-Donating | Ortho, Para-Directing (Activating) |
| -SO₂-Ar (Arylsulfonyl) | Ring B | Electron-Withdrawing (by induction) | Ortho, Para-Directing (Deactivating) |
Table 1: Electronic Effects and Directing Influences of Functional Groups in this compound.
The aniline ring (Ring A) is strongly activated by the electron-donating amine group, which directs incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6). However, this is tempered by the powerful electron-withdrawing sulfonyl group attached at the meta position (carbon 3), which deactivates the ring. This combination of opposing effects creates a nuanced reactivity profile.
On the other benzene ring (Ring B), the methoxy group is strongly activating and directs electrophiles to its ortho and para positions. The attachment of this ring to the electron-withdrawing sulfonyl group somewhat tempers this activation. This complex balance of electronic influences allows for tailored synthetic strategies, where reaction conditions can be fine-tuned to target a specific position on either aromatic ring, enabling the selective synthesis of desired isomers.
Influence of Methoxy and Sulfonyl Groups on Reaction Outcomes
The chemical reactivity and behavior of this compound in various synthetic transformations are significantly directed by the electronic and steric properties of its constituent functional groups: the methoxy (-OCH3) group on one aromatic ring and the sulfonyl (-SO2-) and amino (-NH2) groups bridging and terminating the molecule.
The sulfonyl group is strongly electron-withdrawing. This property is crucial in reactions such as nucleophilic aromatic substitution, where it can activate the aryl ring to which it is attached, facilitating the displacement of leaving groups. For instance, in related systems, the sulfonamide moiety has been shown to be sufficiently electron-withdrawing to activate aryl fluorides for substitution by phenoxide nucleophiles researchgate.net. This activating effect is a cornerstone of its utility in forming poly(aryl ether sulfonamide)s researchgate.net. The sulfonyl group's electron-withdrawing nature also influences the acidity of the N-H proton of the aniline moiety, although this effect is modulated by the insulating properties of the second aryl ring. In the context of protecting groups for amines, the sulfonyl group's strong electron-withdrawing capacity effectively "tames" the basicity of the amino group through electron delocalization youtube.com.
The methoxy group , positioned ortho to the sulfonyl bridge, exerts a dual electronic influence. It has an electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). In many reactions, the resonance effect dominates, increasing the electron density of the aryl ring it subtends. However, its position can also introduce steric hindrance. For example, in nickel-catalyzed reactions involving aryl N-tosylaziridines, an ortho-methyl group (similar in size to a methoxy group) was found to lower product yield due to steric effects when compared to meta- and para-substituents acs.org. Conversely, in other contexts, a methoxy group can be a compatible substituent, as seen in certain nickel-catalyzed carbonylation reactions where arylboronic acids bearing methoxy groups reacted effectively acs.org. The presence of a methoxy group can also influence the biological properties and metabolic pathways of sulfonamide-containing compounds nih.gov.
The amino group on the second phenyl ring is a nucleophilic center and an activating, ortho-, para-directing group for electrophilic aromatic substitution on its ring. However, under the strongly acidic conditions often used in reactions like chlorosulfonylation, the amino group can be protonated to form an ammonium (B1175870) ion (-NH3+), which is a deactivating, meta-directing group utdallas.edu. This highlights the importance of reaction conditions in determining the outcome of syntheses involving such molecules. To circumvent this, the amino group is often protected, for example as an acetamide, during synthetic sequences utdallas.edu.
A summary of the influence of these functional groups is presented below:
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| Sulfonyl (-SO2-) | Bridge | Strongly electron-withdrawing (-I, -M) | Activates its aryl ring for nucleophilic substitution; reduces basicity of the linked amino group. researchgate.netyoutube.com |
| Methoxy (-OCH3) | Ortho to sulfonyl | Electron-donating resonance (+M), electron-withdrawing induction (-I) | Can increase electron density on its ring; may cause steric hindrance. acs.orgnih.gov |
| Amino (-NH2) | Meta to sulfonyl | Electron-donating (+M), nucleophilic | Acts as a nucleophile; directs electrophilic substitution on its ring (ortho, para). Can be protonated in acid to become deactivating and meta-directing. utdallas.edu |
Strategic Modification for Enhanced Synthetic Efficiency or Novel Compound Generation
The structure of this compound serves as a versatile scaffold that can be strategically modified to enhance synthetic efficiency or to generate novel compounds with tailored properties. These modifications often target the reactive sites of the molecule, namely the amino group and the aromatic rings.
One primary strategy involves the functionalization of the amino group . As a primary amine, it can readily undergo a wide range of reactions, including N-alkylation, N-arylation, and acylation, to produce a diverse library of derivatives. For instance, modern catalytic methods allow for the N-alkylation of sulfonamides using alcohols as green alkylating agents, often mediated by manganese or ruthenium catalysts organic-chemistry.org. Copper-catalyzed N-arylation reactions, even in water, provide an efficient route to N,N-diarylsulfonamides organic-chemistry.org. These modifications are crucial for creating new molecular entities. For example, the synthesis of novel quinazolinone derivatives with potential anticancer activity has been achieved by incorporating a sulfonamide moiety and then further modifying the structure nih.gov.
Another key strategy is the use of the amino group as a directing group for C-H functionalization. This allows for the selective introduction of new substituents onto the aniline ring, building molecular complexity in a controlled manner. Iridium-catalyzed ortho-C-H amidation of arenes is a powerful technique that can be applied to molecules with existing directing groups to form new C-N bonds efficiently organic-chemistry.org.
Modification of the aromatic rings through electrophilic substitution is also a viable strategy, although the substitution pattern is dictated by the existing groups. The aniline ring is activated towards electrophiles, while the methoxy-substituted ring is also activated. Careful control of reaction conditions is necessary to achieve selective substitution on one ring over the other.
Finally, the entire molecule can be used as a building block in polymerization reactions . The sulfonamide group, by activating the aryl ring it is attached to, can facilitate nucleophilic aromatic substitution polymerization reactions to create high-performance polymers like poly(aryl ether sulfonamide)s researchgate.net.
The table below summarizes some strategic modifications:
| Target Site | Reaction Type | Reagents/Catalysts | Outcome |
| Amino Group | N-Alkylation | Alcohols, Mn/Ru catalysts | Secondary or tertiary amines, enhanced lipophilicity. organic-chemistry.org |
| Amino Group | N-Arylation | Aryl bromides, Ni/Cu catalysts | N,N-Diarylsulfonamides with altered electronic properties. organic-chemistry.org |
| Amino Group | C-H Functionalization | Ir catalysts, azides | Introduction of new functional groups at the ortho position of the aniline ring. organic-chemistry.org |
| Aromatic Rings | Polymerization | Bisphenols | High-performance poly(aryl ether sulfonamide)s. researchgate.net |
Emerging Applications in Green Chemistry and Sustainable Synthesis
Utilization in Environmentally Benign Reaction Conditions
The principles of green chemistry encourage the use of reaction conditions that are less hazardous to the environment. The synthesis and modification of sulfonamides, including structures like this compound, are increasingly being adapted to meet these criteria. A significant trend is the move towards using water as a solvent, which is non-toxic, non-flammable, and readily available. For example, efficient copper-catalyzed N-arylation of sulfonamides has been successfully demonstrated in water under ligand-free conditions, offering a simpler workup and avoiding the use of toxic organic solvents organic-chemistry.org.
Furthermore, the development of catalytic systems that operate under mild conditions is a key aspect of sustainable synthesis. Ruthenium and iridium complexes have been shown to catalyze the N-methylation of amines and sulfonamides using methanol, an improvement over more hazardous alkylating agents, in aqueous solutions organic-chemistry.org. These water-soluble catalysts facilitate product separation and catalyst recycling, further enhancing the green credentials of the process. The use of base-mediated Smiles rearrangement in water or mixtures of water and organic solvents also represents a move towards more environmentally friendly synthetic routes for C-N bond formation acs.org.
Atom Economy and Efficiency in Sulfonylation Processes
Atom economy, a central concept in green chemistry, aims to maximize the incorporation of all materials from the starting reagents into the final product. Traditional methods for synthesizing aryl sulfonyl chlorides, the precursors to sulfonamides, often suffer from poor atom economy and the use of hazardous reagents like chlorosulfonic acid nih.gov.
Modern synthetic methods are addressing these shortcomings. One of the most promising strategies is the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides. This approach is highly atom-economical as it forms the desired C-N and S-N bonds directly, with dinitrogen gas as the only byproduct rsc.org. This avoids the multiple steps and waste associated with pre-functionalizing the aromatic ring.
The table below highlights advances in sulfonylation processes in the context of green chemistry:
| Process | Traditional Method | Green/Efficient Alternative | Key Advantages |
| Sulfonamide Synthesis | Reaction of amine with sulfonyl chloride prepared using chlorosulfonic acid nih.gov. | Direct C-H sulfonamidation with sulfonyl azides rsc.org. | High atom economy (N2 byproduct), fewer steps. |
| Sulfonyl Chloride Synthesis | Electrophilic aromatic substitution with chlorosulfonic acid nih.gov. | Pd-catalyzed reaction of arylboronic acids with a SO2 source nih.gov. | Mild conditions, high functional group tolerance, regioselective. |
| N-Alkylation | Use of hazardous alkyl halides. | Catalytic N-alkylation using alcohols organic-chemistry.org. | Use of green reagents, reduced waste. |
| Solvent Use | Use of volatile organic compounds (VOCs). | Reactions in water or solvent-free conditions acs.orgorganic-chemistry.org. | Reduced environmental impact, improved safety. |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Currently, dedicated research publications focusing exclusively on 3-(2-Methoxybenzenesulfonyl)aniline are scarce. The available information is primarily derived from chemical supplier databases, which provide fundamental physicochemical properties.
Methodological advances in the synthesis of structurally similar substituted anilines suggest potential routes for the preparation of this compound. A plausible synthetic approach could involve the sulfonylation of 3-amino-nitrobenzene followed by reduction of the nitro group, or a coupling reaction between a suitable aniline (B41778) derivative and 2-methoxybenzenesulfonyl chloride. The synthesis of related compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline, has been achieved in a multi-step process starting from commercially available reagents like 4-methoxybenzene-1-sulfonyl chloride. nih.gov This suggests that a similar strategy, likely involving the reaction of an appropriate aniline precursor with 2-methoxybenzenesulfonyl chloride, could be employed. sigmaaldrich.comchemicalbook.com The general reactivity of anilines and the methods for creating sulfonyl bonds are well-established in organic chemistry. google.comchemicalbook.com
The molecular structure, combining a methoxy-substituted benzene (B151609) ring with a sulfonyl-linked aniline, suggests potential for diverse chemical transformations and applications. The aniline moiety can undergo various reactions, including diazotization and coupling, while the sulfonyl group influences the electronic properties of the molecule. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2059987-03-8 | bldpharm.combldpharm.com |
| Molecular Formula | C13H13NO3S | bldpharm.combldpharm.com |
| Molecular Weight | 263.31 g/mol | bldpharm.com |
| SMILES Code | NC1=CC=CC(S(=O)(C2=CC=CC=C2OC)=O)=C1 | bldpharm.combldpharm.com |
Identification of Remaining Challenges and Unexplored Avenues in this compound Chemistry
The most significant challenge in the study of this compound is the lack of comprehensive research. The compound remains largely uncharacterized in the scientific literature, presenting a clear and unexplored avenue for investigation.
Key challenges include:
Development of an Optimized Synthetic Route: While general methods for the synthesis of diaryl sulfones and substituted anilines exist, an efficient and high-yielding synthesis specific to this compound has not been reported. Challenges in achieving regioselectivity during the sulfonation or amination steps of the benzene rings could be a significant hurdle. researchgate.netnih.gov
Thorough Characterization: There is a need for complete spectroscopic and crystallographic characterization. Detailed analysis using techniques such as NMR, IR, Mass Spectrometry, and X-ray crystallography would provide a foundational understanding of its structural and electronic properties. nih.gov
Investigation of its Chemical Reactivity: The reactivity of this compound has not been systematically studied. Understanding how the interplay of the methoxy (B1213986), sulfonyl, and amino groups influences its reactivity is crucial for its potential use as a chemical intermediate. nih.govmdpi.com
Prospective Research Directions in Synthetic Methodology, Mechanistic Understanding, and Novel Applications
The future of research on this compound is open to a wide range of possibilities, from fundamental chemistry to the exploration of novel applications.
Prospective Research Directions:
Synthetic Methodology:
Development and optimization of a scalable synthetic protocol. This could involve exploring different coupling strategies, such as Suzuki or Buchwald-Hartwig reactions, to form the C-S or C-N bonds.
Investigation of one-pot synthesis methods to improve efficiency and reduce waste. researchgate.net
Mechanistic Understanding:
Detailed mechanistic studies of its synthesis and reactivity. nih.gov This could involve computational modeling and kinetic studies to understand the reaction pathways and transition states. nih.gov
Exploration of its electrochemical properties, as the aniline moiety is known to be electrochemically active. nih.govresearchgate.net
Novel Applications:
Given that many sulfonamide derivatives exhibit a wide range of biological activities, this compound could serve as a scaffold for the synthesis of new therapeutic agents. nih.govnih.gov For instance, related structures are found in kinase inhibitors. nih.gov
The compound could be explored as a building block in materials science for the development of novel polymers or functional materials.
Its use as a ligand in coordination chemistry could be investigated, given the presence of multiple potential coordination sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
